![molecular formula C23H19NO3 B6133531 2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione, commonly known as BFA, is a chemical compound with potential applications in scientific research. BFA has been found to have a unique mechanism of action that makes it useful in studying intracellular transport processes. In
作用机制
BFA's mechanism of action involves its ability to bind to and inhibit the function of ARF1. ARF1 is a small GTPase that cycles between an active GTP-bound form and an inactive GDP-bound form. BFA binds to the GDP-bound form of ARF1 and prevents it from exchanging GDP for GTP, which is necessary for ARF1 to become active. As a result, ARF1 is unable to perform its role in the formation of transport vesicles, leading to the disassembly of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA's effect on intracellular transport processes has been found to have a variety of biochemical and physiological effects. Inhibition of ARF1 by BFA disrupts the secretion of proteins and lipids from the Golgi, leading to the accumulation of these molecules in the endoplasmic reticulum. This can cause ER stress and activate the unfolded protein response, which can lead to cell death if prolonged. BFA has also been found to induce apoptosis in a variety of cell types, although the mechanism of this effect is not fully understood.
实验室实验的优点和局限性
BFA's ability to disrupt intracellular transport processes makes it a useful tool for studying these processes in vitro. However, BFA has some limitations that should be considered when designing experiments. BFA is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, BFA's effects on intracellular transport are reversible, which means that its effects may be transient and difficult to study over longer periods of time.
未来方向
There are many potential future directions for research on BFA and its effects on intracellular transport processes. One area of interest is the development of BFA derivatives that have improved potency and selectivity for ARF1. Additionally, BFA could be used in combination with other compounds to study the effects of ARF1 inhibition on specific cellular processes. Finally, BFA's ability to induce apoptosis could be further investigated to determine its potential as a cancer treatment.
合成方法
BFA can be synthesized using a variety of methods, including the condensation of 2-biphenylylamine with furfural in the presence of acetic anhydride and sulfuric acid, or by the reaction of 2-biphenylylamine with 5-(2-furyl)-1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
BFA has been found to be a useful tool in studying intracellular transport processes. Specifically, BFA inhibits the function of a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the formation of transport vesicles that move proteins and lipids from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF1, BFA disrupts this transport process and causes the Golgi to disassemble into smaller vesicles.
属性
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21-13-17(23-11-6-12-27-23)14-22(26)19(21)15-24-20-10-5-4-9-18(20)16-7-2-1-3-8-16/h1-12,15,17,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBDHQAMJZIBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furanyl)-2-[(2-phenylanilino)methylidene]cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

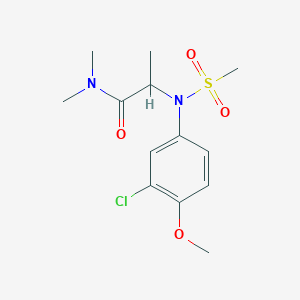
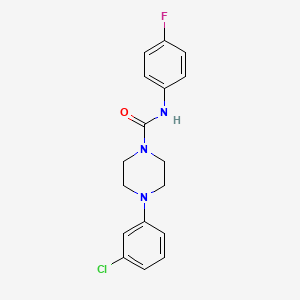
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
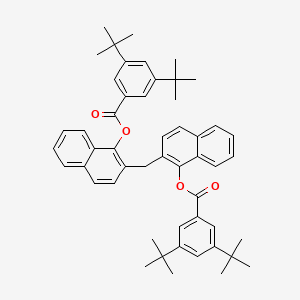
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
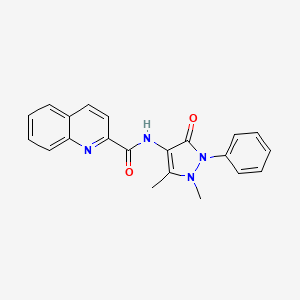
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
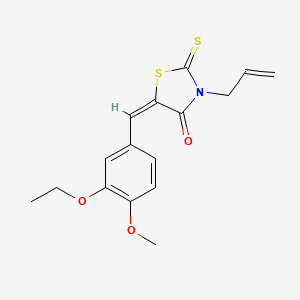
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)